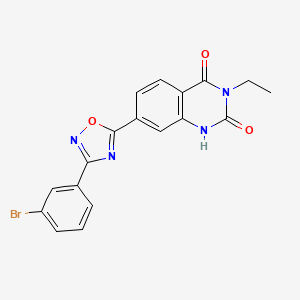

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione

描述

The compound 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 3 with an ethyl group and at position 7 with a 3-bromophenyl-1,2,4-oxadiazole moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and antitumor applications . The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets due to its electron-deficient nature and hydrogen-bonding capabilities .

属性

IUPAC Name |

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O3/c1-2-23-17(24)13-7-6-11(9-14(13)20-18(23)25)16-21-15(22-26-16)10-4-3-5-12(19)8-10/h3-9H,2H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUNVKXNDQNCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting 3-bromobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

Quinazoline ring formation: The oxadiazole intermediate is then reacted with an ethyl-substituted anthranilic acid derivative under cyclization conditions to form the quinazoline ring.

Final product formation: The final step involves the condensation of the quinazoline intermediate with an appropriate reagent to introduce the 3-ethyl group and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the phenyl ring.

科学研究应用

Medicinal Chemistry

Anticancer Activity

The compound is primarily studied for its potential as an anti-cancer agent. Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. For example, it has been shown to interact with tyrosine kinases, which play a crucial role in signaling pathways that regulate cell growth and division. The inhibition of these pathways can lead to reduced proliferation of cancer cells and induction of apoptosis (programmed cell death) .

Anti-inflammatory Properties

In addition to its anticancer properties, 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant activity that suggests its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance .

Pharmacology

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In cancer research, the compound may inhibit tyrosine kinases or other enzymes involved in signaling pathways critical for cell survival and proliferation. The exact molecular targets can vary depending on the specific biological context .

Materials Science

Organic Electronics

The compound is being explored for applications in organic electronics due to its unique electronic properties. Its structure allows for potential use as a building block in the development of advanced materials with specific electronic functionalities. This includes applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Uniqueness and Future Directions

This compound is distinguished by its specific combination of quinazoline and oxadiazole rings along with bromophenyl and ethyl substituents. This unique structure imparts specific biological activities and chemical properties that set it apart from other similar compounds. Future research may focus on optimizing its structure to enhance efficacy and reduce toxicity for therapeutic applications.

作用机制

The mechanism of action of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Quinazoline-Dione vs. Benzoxazole-Triazole Hybrid

The compound 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () replaces the quinazoline-dione core with a benzoxazole-triazole-thione system. While both compounds share a 3-bromophenyl group, the triazole-thione moiety introduces sulfur-based reactivity, which may enhance antimicrobial activity but reduce metabolic stability compared to the oxadiazole-quinazoline hybrid .

Imidazo[4,5-b]pyridine-Oxadiazole Derivatives

Example 421 () and related patent compounds () feature an imidazo[4,5-b]pyridine core coupled with a 3-bromophenyl-oxadiazole. However, the absence of the dione group may limit hydrogen-bonding interactions critical for target specificity .

Substituent Effects: Bromophenyl vs. Fluorophenyl

The fluorophenyl analog 3-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (F406-0335, ) highlights the impact of halogen substitution. Fluorine’s smaller size and electron-withdrawing nature may improve solubility and reduce steric hindrance compared to bromine, but the latter’s higher lipophilicity could enhance blood-brain barrier penetration .

Alkyl Chain Modifications

Compounds like 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)quinazoline-2,4(1H,3H)-dione (F406-0539, ) feature bulkier alkyl chains (e.g., 3-methylbutyl) at position 3.

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

*Calculated based on formula C₁₉H₁₄BrN₄O₃.

Key Research Findings

生物活性

The compound 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, including the presence of a bromophenyl moiety and an oxadiazole ring, contribute to its biological profile.

Structural Characteristics

The molecular formula of the compound is , and it features several functional groups that are crucial for its biological activity. The following table summarizes its structural components:

| Structural Feature | Description |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and potential interactions with biological targets. |

| Oxadiazole Ring | Known for various biological activities including antimicrobial effects. |

| Quinazoline Dione Framework | Associated with anticancer properties and enzyme inhibition. |

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study highlighted that quinazoline derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The oxadiazole moiety in the compound has been linked to antimicrobial activity against a range of pathogens. For example, derivatives containing oxadiazole rings have demonstrated effectiveness against Helicobacter pylori and other bacterial strains . The bromophenyl substitution may enhance this activity by improving the compound's interaction with microbial membranes.

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Case Study on Anticancer Activity : A derivative structurally similar to the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects .

- Antimicrobial Testing : A related oxadiazole derivative was evaluated for its antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, suggesting enhanced efficacy .

Research Findings

Recent studies have focused on synthesizing and characterizing new derivatives based on the parent structure. These studies aim to optimize biological activity through structural modifications:

- Synthesis Techniques : Multi-step organic synthesis methods have been employed to create various derivatives of the compound. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times .

- Biological Evaluation : In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial activity of synthesized derivatives. Results indicate that modifications at specific positions on the quinazoline ring can significantly alter biological activity .

常见问题

Q. What are the recommended methodologies for synthesizing 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of oxadiazole precursors with quinazoline derivatives under controlled conditions. Key steps include:

- Oxadiazole formation : Reacting 3-bromophenyl amidoxime with ethyl chlorooxoacetate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours .

- Quinazoline coupling : Using a nucleophilic substitution or palladium-catalyzed cross-coupling to attach the oxadiazole moiety to the quinazoline core .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Employ a factorial experimental design to test variables such as temperature, solvent polarity, and catalyst loading. For example:

- Temperature optimization : Higher temperatures (80–100°C) favor oxadiazole cyclization but may degrade sensitive intermediates; use real-time NMR or FTIR to monitor reaction progress .

- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency, noting that Pd catalysts often provide higher yields but require inert atmospheres .

- Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance solubility and reaction kinetics .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., oxadiazole C=N at ~160 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, critical for validating the oxadiazole-quinazoline linkage (mean C–C bond: ~1.48 Å) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s bioactivity?

- Methodological Answer : Use density functional theory (DFT) and molecular docking:

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., oxadiazole ring’s electron-deficient nature) .

- Docking simulations : Model interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina; validate with experimental IC₅₀ values from enzyme inhibition assays .

- ADMET prediction : Software like SwissADME predicts solubility (LogP ~3.5) and cytochrome P450 interactions to prioritize in vivo studies .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

- Methodological Answer : Adopt iterative hypothesis-testing frameworks:

- Re-evaluate force fields : Adjust docking parameters (e.g., van der Waals radii) if binding affinities diverge from SPR/Biacore data .

- Validate with mutagenesis : If simulations suggest a key hydrogen bond with a serine residue, test activity against a Ser→Ala mutant protein .

- Synchrotron-based crystallography : Resolve protein-ligand co-crystals to confirm binding modes predicted computationally .

Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?

- Methodological Answer : Follow OECD guidelines for preclinical testing:

- Pharmacokinetics : Administer a single IV/oral dose in rodents; collect plasma at 0, 1, 4, 8, 24h for LC-MS/MS analysis (calculate AUC, Cₘₐₓ, t₁/₂) .

- Toxicology : Conduct 28-day repeat-dose studies (10–100 mg/kg) with histopathology on liver/kidney tissues .

- Metabolite profiling : Use HRMS to identify phase I/II metabolites; compare with in vitro microsomal assays .

Methodological Considerations for Data Interpretation

Q. How can researchers address variability in biological assay results across independent studies?

- Methodological Answer : Standardize protocols and apply statistical rigor:

- Assay validation : Use Z’-factor >0.5 to confirm robustness; include positive/negative controls in each plate .

- Meta-analysis : Pool data from ≥3 independent experiments (n=6 per group) using mixed-effects models to account for batch variability .

- Cross-lab collaboration : Share compound aliquots and cell lines to minimize reagent drift .

Theoretical and Ecological Research Directions

Q. What theoretical frameworks are applicable for studying this compound’s environmental fate?

- Methodological Answer : Apply fugacity models and QSARs:

- Fugacity modeling : Predict partitioning into water/soil phases based on Log Kow (estimated ~3.8) and Henry’s law constants .

- QSARs : Correlate structural descriptors (e.g., polar surface area) with biodegradation half-lives from OECD 301D assays .

- Ecotoxicity : Use Daphnia magna acute toxicity tests (48h LC₅₀) to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。